molecular formula C14H16N2O2 B14481477 1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol CAS No. 66307-09-3

1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol

Cat. No.: B14481477
CAS No.: 66307-09-3
M. Wt: 244.29 g/mol
InChI Key: NBUCKBCURZMBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring with an imino group at the 4-position and a phenoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol typically involves the reaction of 4-aminopyridine with phenoxypropanol under specific conditions. One common method includes:

    Starting Materials: 4-aminopyridine and phenoxypropanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The 4-aminopyridine is first reacted with an aldehyde to form an imine intermediate. This intermediate is then reacted with phenoxypropanol to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenoxypropanol moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminopyridin-1-yl)-3-phenoxypropan-2-ol: Similar structure but with an amino group instead of an imino group.

    1-(4-Hydroxypyridin-1-yl)-3-phenoxypropan-2-ol: Contains a hydroxyl group at the 4-position of the pyridine ring.

    1-(4-Methylpyridin-1-yl)-3-phenoxypropan-2-ol: Features a methyl group at the 4-position.

Uniqueness

1-(4-Iminopyridin-1-yl)-3-phenoxypropan-2-ol is unique due to the presence of the imino group, which can participate in specific interactions with biological targets, potentially leading to unique biological activities and applications.

Properties

CAS No.

66307-09-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-(4-iminopyridin-1-yl)-3-phenoxypropan-2-ol

InChI

InChI=1S/C14H16N2O2/c15-12-6-8-16(9-7-12)10-13(17)11-18-14-4-2-1-3-5-14/h1-9,13,15,17H,10-11H2

InChI Key

NBUCKBCURZMBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CN2C=CC(=N)C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.